molecular formula C21H13NO6S B11412108 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

Cat. No.: B11412108
M. Wt: 407.4 g/mol
InChI Key: AIVGHGDVRPGRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate is a complex organic compound with the molecular formula C21H13NO6S This compound is characterized by the presence of a benzoxathiol ring system, a nitrobenzoate group, and a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the benzoxathiol ring system. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial during the industrial synthesis due to the use of strong acids and potential hazards associated with the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxathiol ring system may also play a role in modulating the compound’s activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H13NO6S

Molecular Weight

407.4 g/mol

IUPAC Name

[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-nitrobenzoate

InChI

InChI=1S/C21H13NO6S/c1-12-3-2-4-14(9-12)17-10-16(11-18-19(17)28-21(24)29-18)27-20(23)13-5-7-15(8-6-13)22(25)26/h2-11H,1H3

InChI Key

AIVGHGDVRPGRNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.